Product packaging for 2-Methyl-1-nonene(Cat. No.:CAS No. 2980-71-4)

2-Methyl-1-nonene

Cat. No.: B1345651
CAS No.: 2980-71-4
M. Wt: 140.27 g/mol
InChI Key: YLZQHQUVNZVGOK-UHFFFAOYSA-N
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Description

Significance and Research Context of Branched Alkenes in Organic Chemistry

Branched alkenes, a subgroup of unsaturated hydrocarbons, hold considerable significance in the field of organic chemistry. uc3m.es Unlike their linear counterparts, the branching in their carbon chain leads to distinct physical and chemical properties. opentextbc.ca For instance, increased branching in alkene molecules tends to lower their boiling points compared to straight-chain isomers of the same carbon number. uc3m.es This is attributed to a smaller molecular surface area, which reduces the strength of intermolecular van der Waals forces. masterorganicchemistry.com

The presence of a carbon-carbon double bond makes alkenes more reactive than alkanes, rendering them valuable starting materials in organic synthesis. studypug.com This reactivity allows them to serve as versatile building blocks for the production of a wide array of other compounds. studypug.com The stability of an alkene is largely determined by its substitution pattern; as carbon-hydrogen bonds are replaced by carbon-carbon bonds around the double bond, the stability of the alkene generally increases. masterorganicchemistry.com This trend is typically observed in the order of monosubstituted < disubstituted < trisubstituted < tetrasubstituted alkenes, with the latter being the most stable. masterorganicchemistry.com The study of branched alkenes like 2-methyl-1-nonene provides insight into how steric and electronic effects of substituent groups influence reaction pathways and product distributions.

Interdisciplinary Research Applications of this compound in Scientific Fields

The unique structural characteristics of this compound have led to its use in various interdisciplinary research contexts, extending beyond fundamental organic chemistry into atmospheric science and materials science.

In the field of environmental and atmospheric chemistry, this compound has been utilized as a model compound to study the kinetics of gas-phase reactions. lookchem.com Specifically, researchers have measured the rate constants for its reactions with nitrate (B79036) radicals (NO3) and ozone (O3). nih.gov These studies are crucial for understanding the atmospheric degradation of volatile organic compounds (VOCs) and their impact on air quality. Research has shown that the rate constants for reactions with NO3 radicals increase significantly with the carbon number of 2-methyl-1-alkenes, reaching a plateau around C10-C14. nih.gov

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)
NO3 Radical60.8 +/- 2.9 x 10⁻¹⁴
Gas-phase reaction rate constant for this compound at 296 +/- 2 K. nih.gov

In materials science, this compound and its derivatives are investigated for their potential in polymer synthesis. ontosight.ai Alkenes are fundamental monomers for producing polymers through addition reactions. studypug.com Research into the radical polymerization of various alkenyl compounds, including this compound, aims to overcome limitations in synthesizing vinyl polymers and to develop new materials with enhanced properties. researchgate.netresearchgate.net Although some studies note the poor polymerization ability of certain branched alkenes due to side reactions, the exploration of these monomers continues to be an active area of research for creating novel polymers. researchgate.net The compound also serves as a chemical intermediate for the synthesis of other valuable chemicals, including those used in the production of plastics and synthetic lubricants. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B1345651 2-Methyl-1-nonene CAS No. 2980-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylnon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQHQUVNZVGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183942
Record name 2-Methyl-1-nonene
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Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-71-4
Record name 2-Methyl-1-nonene
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Record name 2-Methyl-1-nonene
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Record name 2-Methyl-1-nonene
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Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Methyl 1 Nonene

Alkylation-Based Synthetic Routes to 2-Methyl-1-nonene

Alkylation reactions represent a direct approach to constructing the carbon skeleton of this compound. These methods typically involve the formation of a carbon-carbon bond by adding a methyl group to a nine-carbon precursor.

Catalytic Alkylation Reactions of Nonene with Methylating Agents

The catalytic alkylation of nonene isomers with a suitable methylating agent is a potential, though challenging, route to this compound. The reaction involves the addition of a methyl group across the double bond of a nonene isomer, followed by elimination to form the desired product. The choice of catalyst is critical to control the regioselectivity of the methylation and the position of the resulting double bond.

Research into the alkylation of various substrates provides insights applicable to nonene. For instance, the alkylation of diphenylamine (B1679370) with nonene has been studied using acid-treated clay catalysts and ionic liquids. vurup.skresearchgate.netresearchgate.net These studies demonstrate that reaction conditions can be tuned to control the extent of alkylation. While the target was different, the principles of activating an alkene like nonene for reaction are relevant. vurup.skresearchgate.netresearchgate.net The reactivity of the alkene is influenced by its chain length, with longer chains like nonene showing lower reactivity compared to shorter alkenes such as isobutylene. vurup.sk Lewis acids like aluminum chloride, often used in Friedel-Crafts alkylations, can be employed to catalyze the reaction, sometimes within an ionic liquid medium to enhance performance and catalyst recyclability. researchgate.netgoogleapis.com

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of a specific isomer like this compound requires careful optimization of reaction parameters. Key variables include temperature, catalyst type and concentration, reactant molar ratio, and reaction time.

The following table, based on an analogous optimization study for a Diels-Alder reaction, illustrates how systematic variation of conditions can enhance product yield.

Table 1: Illustrative Optimization of Reaction Conditions for a Lewis Acid-Catalyzed Cycloaddition

Entry Silyl Triflate (mol %) Solvent Yield (%)
1 TMSOTf (50) Toluene 31
2 TBSOTf (50) Toluene 59
3 TIPSOTf (50) Toluene 47
4 TBSOTf (200) Toluene 69
5 TBSOTf (200) CH₂Cl₂ 88

Data adapted from a study on a bicyclo[3.2.2]nonene derivative synthesis to illustrate optimization principles. d-nb.info

Dehydration and Isomerization Pathways to this compound

Alternative synthetic routes to this compound involve the elimination or rearrangement of other C10 isomers. Dehydration of corresponding alcohols and isomerization of other C10 alkenes are common and effective strategies.

Acid-Catalyzed Dehydration of 2-Methylnonanol

The acid-catalyzed dehydration of an alcohol is a classic method for generating alkenes. libretexts.org In this E1 elimination reaction, an acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). labarchives.com Departure of the water molecule creates a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond. labarchives.com

The dehydration of 2-methyl-3-nonanol (B1594174) has been shown to produce a mixture of methylnonene isomers. nist.gov The products include the expected major isomers, 2-methyl-2-nonene (B15494473) and 2-methyl-3-nonene, as well as smaller quantities of this compound and 2-methyl-4-nonene. nist.gov The formation of multiple products is a common outcome in the dehydration of complex alcohols, where the carbocation intermediate can lose a proton from different adjacent positions. chemguide.co.uk According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product. labarchives.com However, the formation of the less-substituted this compound still occurs, and it can be separated from the mixture by fractional distillation. nist.gov The choice of dehydrating agent is crucial; while strong acids like sulfuric acid are effective, they can also cause extensive polymerization, whereas agents like oxalic acid or alumina (B75360) catalysts can offer milder conditions. nist.govvulcanchem.com

Table 2: Product Distribution from the Dehydration of 2-Methyl-3-nonanol

Product Isomer Boiling Point (°C) Refractive Index (n_D²⁰) Expected Quantity
2-Methyl-4-nonene 163 1.422 Minor
2-Methyl-3-nonene 163 1.420 Major
This compound 168.2 1.4241 Minor
2-Methyl-2-nonene 169.9 1.4289 Major

Data derived from a study on the synthesis and properties of methylnonenes. nist.gov

Isomerization of Alkenes Utilizing Zeolite Catalysts

Zeolite catalysts are widely used in the petrochemical industry for their ability to perform shape-selective reactions, including the isomerization of hydrocarbons. rsc.org These crystalline aluminosilicates possess a network of pores and channels of molecular dimensions, along with strong acid sites that can catalyze the rearrangement of alkene skeletons and the migration of double bonds. acs.orglidsen.com

The isomerization of a C10 alkene feedstock over a zeolite catalyst can be directed towards a desired isomer like this compound. The process typically involves protonation of the alkene on an acid site to form a carbocation intermediate, which can then undergo skeletal rearrangements or hydride shifts before deprotonating to form a new alkene isomer. acs.org Zeolites like ZSM-5, Beta, and MCM-22 are effective for such transformations. acs.orgmdpi.com The product distribution is highly dependent on the zeolite's pore structure, the strength and density of its acid sites, and the reaction conditions (temperature, pressure, and residence time). lidsen.commdpi.com For example, in the hydroisomerization of n-decane, different zeolite frameworks yield varying ratios of mono- and di-branched isomers. mdpi.com While direct isomerization to this compound is not explicitly detailed in the provided context, the principles of zeolite-catalyzed alkene transformation strongly support its feasibility. rsc.orgacs.org

Emerging Synthetic Strategies for this compound and its Derivatives

Modern organic synthesis seeks more efficient, selective, and environmentally benign methods. For a compound like this compound, emerging strategies focus on novel catalytic systems and reaction designs.

One promising area is the use of advanced catalytic systems for methylation and alkylation. This includes the development of pincer-ruthenium complexes for the β-methylation of alcohols, which could potentially be adapted for alkene synthesis. Flow synthesis offers another modern approach, providing enhanced safety, shorter reaction times, and often cleaner products by passing reagents through a heated column packed with a catalyst, such as Raney® nickel for methylation reactions. mdpi.com

Enzymatic or biocatalytic methods are also gaining traction as "green" alternatives. Linalool dehydratases, for instance, have been used in the one-step enzymatic dehydration of alcohols to produce primary alkenes. google.com Such enzymes could offer high selectivity under mild conditions. Enzyme-facilitated epoxidation of 1-nonene (B85954), followed by rearrangement, could also be a potential pathway to derivatives. researchgate.net Furthermore, novel carbon-carbon bond-forming reactions, such as those involving the reduction of alkynes with sodium in ammonia (B1221849) to form specific trans-alkenes, highlight the diverse strategies available for creating specific isomeric products, which could be precursors to this compound. masterorganicchemistry.com

Mechanistic Organic Reactions of 2 Methyl 1 Nonene

Oxidation Pathways and Oxygenated Derivative Formation

The carbon-carbon double bond in 2-methyl-1-nonene is susceptible to attack by various oxidizing agents, leading to the formation of several oxygenated derivatives. libretexts.org The specific products obtained depend on the nature of the oxidant and the reaction conditions employed.

The reaction of alkenes with a cold, dilute, and typically alkaline or neutral solution of potassium permanganate (B83412) (KMnO₄) results in the formation of vicinal diols (glycols). libretexts.orglibretexts.org This process involves the syn-addition of two hydroxyl groups across the double bond.

The mechanism proceeds through a cyclic manganate (B1198562) ester intermediate. ualberta.ca The permanganate ion adds to the double bond in a concerted step, forming a five-membered ring. This intermediate is then hydrolyzed by water to yield the diol, 2-methylnonane-1,2-diol, and manganese dioxide (MnO₂), a brown precipitate. libretexts.orgualberta.ca The reaction is stereospecific, with both hydroxyl groups adding to the same face of the double bond. ualberta.ca

Table 1: Cold, Dilute KMnO₄ Oxidation of this compound

ReactantReagentConditionsProduct
This compoundPotassium Permanganate (KMnO₄)Cold, Dilute, Aqueous (Neutral or Alkaline)2-Methylnonane-1,2-diol

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. libretexts.org The reaction involves treating the alkene with ozone (O₃), followed by a workup step with a reducing agent, such as dimethyl sulfide (B99878) ((CH₃)₂S) or zinc metal, to yield carbonyl compounds. libretexts.orgchegg.com

The mechanism begins with the electrophilic addition of ozone to the double bond to form an unstable primary ozonide, or molozonide. libretexts.org This intermediate rapidly rearranges to a more stable secondary ozonide. The subsequent reductive workup cleaves the ozonide. For this compound, the double bond between the first and second carbons is broken, yielding two different carbonyl compounds: nonan-2-one (a ketone) from the C2 side and formaldehyde (B43269) (an aldehyde) from the C1 side. libretexts.orgnih.gov

Table 2: Ozonolysis of this compound

ReactantReagentsConditionsProducts
This compound1. Ozone (O₃) 2. Reductive Workup (e.g., (CH₃)₂S)1. Low Temperature 2. Presence of a reducing agentNonan-2-one, Formaldehyde

When this compound is treated with strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic solution (Jones oxidation), the double bond is cleaved oxidatively. libretexts.orgsaskoer.ca Unlike ozonolysis followed by reductive workup, this method can further oxidize any resulting aldehydes. libretexts.org

For this compound, the trisubstituted carbon (C2) is converted into a ketone, nonan-2-one. Ketones are generally resistant to further oxidation under these conditions. ualberta.ca The terminal CH₂ group (C1) is initially oxidized to formaldehyde, which is then rapidly oxidized further to carbon dioxide and water under the harsh reaction conditions. libretexts.orgualberta.ca Chromic acid (H₂CrO₄), often generated in situ from sources like potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) and sulfuric acid, is a common reagent for this transformation. libretexts.org

Table 3: Strong Oxidation of this compound

ReactantReagent ExampleConditionsProducts
This compoundHot, Acidified Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄)Hot, AcidicNonan-2-one, Carbon Dioxide

Enzymatic reactions offer a green and highly selective alternative for the epoxidation of alkenes. upm.edu.my Chemoenzymatic epoxidation often utilizes a lipase (B570770), such as Candida antarctica lipase B (Novozym 435), in the presence of hydrogen peroxide (H₂O₂) and a suitable acyl donor. upm.edu.mymdpi.com

The mechanism does not involve direct oxidation of the alkene by the enzyme. Instead, the lipase catalyzes the perhydrolysis of an acid (e.g., phenylacetic acid) with hydrogen peroxide to form a peroxy acid in situ. upm.edu.mymdpi.com This peroxy acid then acts as the oxidizing agent, transferring an oxygen atom to the double bond of this compound in a non-enzymatic step known as the Prileshajev reaction. researchgate.net This process yields the corresponding epoxide, 2-methyl-1,2-epoxynonane, with high selectivity. researchgate.netnih.gov This method avoids the use of hazardous metal catalysts and often proceeds under mild conditions. researchgate.netopenchemicalengineeringjournal.com

Table 4: Enzyme-Facilitated Epoxidation of this compound

ReactantReagentsConditionsProduct
This compoundLipase (e.g., Novozym 435), Hydrogen Peroxide (H₂O₂), Phenylacetic AcidMild Temperature (e.g., 35 °C), Organic Solvent (e.g., Chloroform)2-Methyl-1,2-epoxynonane

Strong Oxidizers (e.g., CrO₃) and Complete Oxidation Products

Reduction Reactions and Hydrogenation Studies

Reduction of this compound primarily involves the saturation of the carbon-carbon double bond through the addition of hydrogen.

Catalytic hydrogenation is a fundamental reaction in which hydrogen gas (H₂) is added across a double bond in the presence of a metal catalyst. pressbooks.pub This addition reaction converts an alkene into its corresponding alkane. libretexts.org

The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as platinum (Pt), palladium (Pd), or nickel (Ni). pressbooks.pub Both the alkene and hydrogen gas adsorb onto the metal surface, which facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the carbons of the double bond. libretexts.org The process results in the syn-addition of two hydrogen atoms to the same face of the double bond. For this compound, catalytic hydrogenation saturates the double bond to produce the alkane 2-methylnonane. pressbooks.pub Soluble catalysts, like Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride), can also be used for homogeneous hydrogenation. orgsyn.org

Table 5: Catalytic Hydrogenation of this compound

ReactantReagentsConditionsProduct
This compoundHydrogen Gas (H₂), Metal Catalyst (e.g., Pt, Pd, Ni)Presence of a metal catalyst, often at room temperature and atmospheric or elevated pressure2-Methylnonane

Electrophilic Addition Reactions

The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition is a fundamental reaction class for alkenes, where the π bond is broken and two new σ bonds are formed. libretexts.org The general mechanism involves a two-step process. In the first step, the alkene's π electrons attack an electrophile (E+), forming a new σ bond and a carbocation intermediate. libretexts.org This step is typically the rate-determining step. In the second step, a nucleophile (Nu-) attacks the electron-deficient carbocation, forming the final addition product. libretexts.org

For this compound, an unsymmetrical alkene, the addition of an electrophilic reagent like a hydrogen halide (HX) begins with the protonation of the double bond. This protonation can, in theory, occur at either carbon of the double bond. However, the pathway that leads to a more stable carbocation intermediate is strongly favored. savemyexams.comuomustansiriyah.edu.iq Attack at the C1 carbon (the terminal methylene (B1212753) group) results in a stable tertiary carbocation at C2, whereas attack at C2 would yield a much less stable primary carbocation at C1. uomustansiriyah.edu.iq Consequently, the reaction proceeds almost exclusively through the tertiary carbocation intermediate.

The specific product formed depends on the regioselectivity of the reaction.

Radical Reactions and Their Mechanistic Implications

In contrast to electrophilic additions, alkenes can also undergo radical addition reactions, which proceed through a different mechanism and often result in different regiochemical outcomes. libretexts.org These reactions are typically initiated by a radical initiator, such as a peroxide, or by UV light. chemistrydocs.com

A classic example is the addition of hydrogen bromide to an alkene in the presence of peroxides, known as the "peroxide effect." chemistrydocs.com This reaction proceeds via a free-radical chain mechanism and leads to the anti-Markovnikov product. libretexts.org

The mechanism involves three key stages:

Initiation: The weak oxygen-oxygen bond in the peroxide undergoes homolytic cleavage upon heating to form two alkoxy radicals. chemistrydocs.com This alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical, an electrophilic species, adds to the C=C double bond. Unlike in electrophilic addition, the bromine radical adds to the carbon that results in the more stable carbon radical intermediate. For this compound, addition to C1 gives a stable tertiary radical at C2, while addition to C2 would give a less stable primary radical at C1. Therefore, the bromine radical adds to the C1 carbon. The resulting carbon radical then abstracts a hydrogen atom from another HBr molecule, forming the anti-Markovnikov product (1-bromo-2-methylnonane) and regenerating a bromine radical, which continues the chain. libretexts.org

Termination: The reaction is terminated when any two radical species combine. chemistrydocs.com

This reversal of regioselectivity is specific to HBr; it does not occur with HCl or HI because the thermodynamics of the propagation steps are unfavorable for these halogens. libretexts.org

Beyond HBr addition, this compound is known to react with other radical species, particularly in the context of atmospheric chemistry. Research has determined the rate constants for its gas-phase reactions with nitrate (B79036) (NO₃) and hydroxyl (OH) radicals. nih.govacs.org The reaction with OH radicals can involve both addition to the double bond and H-atom abstraction from the alkyl chain. acs.org The reaction rate with NO₃ radicals is significant and increases with the size of the alkene. nih.govfigshare.com

Radical Species Reaction Conditions Rate Constant (cm³ molecule⁻¹ s⁻¹) at 296-299 K Source
NO₃Gas-phase, relative rate method60.8 (± 2.9) x 10⁻¹⁴ nih.govfigshare.comacs.org
OHGas-phase, relative rate method7.28 (± 0.21) x 10⁻¹¹ acs.org

Another important radical reaction involving alkenes is polymerization. jove.com Initiated by a radical source, a monomer of this compound can add to a growing polymer chain, generating a new radical at the terminus, which can then react with another monomer. This chain-growth process leads to the formation of high-molecular-weight polymers. jove.com

Catalysis and Polymer Science: Oligomerization and Polymerization of 2 Methyl 1 Nonene

Oligomerization Studies of 2-Methyl-1-nonene and Co-oligomerization with Alpha-Olefins

The oligomerization of this compound, both as a standalone monomer and in conjunction with other alpha-olefins, provides valuable insights into catalytic activity and selectivity.

Metallocene-Catalyzed Oligomerization Mechanisms

Metallocene catalysts, activated by cocatalysts like methylaluminoxane (B55162) (MAO), are effective for the oligomerization of alpha-olefins. hhu.degoogle.com The mechanism typically involves the formation of a cationic active site at the metal center. uct.ac.za The oligomerization process proceeds via repeated insertion of olefin monomers into the metal-alkyl bond. researchgate.net Chain termination reactions, such as β-hydride elimination, lead to the formation of unsaturated oligomers, predominantly with vinylidene end groups. researchgate.net The structure of the metallocene ligand and the reaction conditions significantly influence the catalytic activity and the molecular weight distribution of the resulting oligomers. hhu.demdpi.com For instance, zirconocene-based catalysts have been extensively studied for propene and higher alpha-olefin oligomerization. uct.ac.za

The co-oligomerization of this compound with other alpha-olefins using metallocene catalysts can lead to a "comonomer effect," where the presence of a comonomer enhances the polymerization rate. mdpi.comresearchgate.net This phenomenon is often attributed to the modification of the catalyst's active sites or changes in the physical properties of the growing polymer chain. mdpi.comescholarship.org Studies on the copolymerization of propene with 1-nonene (B85954) have shown that the comonomer can influence chain transfer mechanisms, leading to a lower molecular weight of the copolymer compared to the homopolymer. mdpi.com

Chromium-PNP Complex Catalysis in Olefin Co-oligomerization

Chromium complexes bearing diphosphinoamine (PNP) ligands have emerged as highly selective catalysts for ethylene (B1197577) oligomerization, particularly for the production of 1-hexene (B165129) and 1-octene (B94956). nih.govmdpi.com These catalysts, when activated with a cocatalyst like modified methylaluminoxane (MMAO), can also catalyze the co-oligomerization of ethylene with alpha-olefins. nih.gov Mechanistic studies involving the co-oligomerization of ethylene and 1-hexene using a [CrCl₃(PNP)]/MMAO system suggest a mechanism involving metallacyclic intermediates. nih.gov The reaction of ethylene and 1-hexene primarily yields C₆ and C₁₀ products, supporting the formation of five- and seven-membered metallacycles. nih.gov

The steric and electronic properties of the PNP ligand play a crucial role in determining the catalyst's activity and selectivity. nih.govmdpi.com For instance, increasing the steric bulk on the nitrogen atom of the PNP ligand can enhance the selectivity towards 1-octene. nih.gov While direct studies on this compound with Cr-PNP catalysts are not extensively detailed in the provided results, the principles from ethylene/alpha-olefin co-oligomerization are applicable. The branched nature of this compound would likely influence the regioselectivity of its insertion into the growing chain and the subsequent elimination pathways.

Kinetic Studies and Mechanistic Pathways in Olefin Oligomerization

Kinetic studies are essential for understanding the mechanistic pathways of olefin oligomerization. The oligomerization of various alkenes, including hexenes, over solid phosphoric acid has been investigated to determine their relative reactivities. uct.ac.za In one study, the reactivity order was found to be iso-butene > 2-methyl-1-pentene (B165372) > 1-hexene > propene. uct.ac.za This suggests that branched olefins can be highly reactive under certain catalytic conditions.

In metallocene-catalyzed systems, the kinetics are influenced by factors such as monomer concentration, temperature, and the nature of the catalyst and cocatalyst. hhu.de The "comonomer effect" is a kinetic phenomenon where the addition of a small amount of a comonomer can increase the rate of polymerization. mdpi.comresearchgate.netresearchgate.netcolab.ws This has been observed in the copolymerization of propene and 1-nonene, where the rate enhancement is linked to the comonomer's role in chain termination and re-initiation processes. mdpi.com The mechanistic pathway often involves a Cossee-Arlman mechanism, with chain growth occurring through monomer insertion and termination via β-hydride elimination. researchgate.net

Polymerization Behavior and Copolymerization Dynamics

The polymerization of this compound, particularly its incorporation into polymer chains, presents unique challenges and opportunities due to its steric hindrance.

Radical Polymerization of Alkenyl Boronates as a Synthetic Strategy for Polymers Bearing Boron Side Chains

While direct radical polymerization of this compound is generally unfavorable, the use of alkenyl boronates as monomers offers a strategic alternative for creating polymers with unique functionalities. researchgate.net For instance, isopropenyl boronate pinacol (B44631) ester, which shares the α-methyl-substituted unconjugated structure with this compound, undergoes radical polymerization smoothly. nih.gov Density functional theory (DFT) calculations have revealed that the boron atom stabilizes the radical species, which suppresses degradative chain transfer to the α-methyl groups. nih.gov

This approach allows for the synthesis of polymers with boron-containing side chains. These boronyl groups can then be transformed into other functional groups, such as hydroxyl (-OH) or amino (-NH₂), through post-polymerization modifications. nih.govdigitellinc.com This "side-chain replacement" strategy enables the synthesis of polymers like poly(α-methyl vinyl alcohol) that are not accessible through conventional methods. researchgate.netnih.gov A comparison of the radical polymerization of isopropenyl boronate pinacol ester with this compound and isopropenyl acetate (B1210297) showed that the boronate ester produced a high-molecular-weight polymer, highlighting the crucial role of the boron moiety. digitellinc.comresearchgate.net

Comonomer Effects in Olefin Copolymerization, with a Focus on 1-Nonene

The "comonomer effect" is a well-documented phenomenon in olefin copolymerization where the presence of a comonomer influences the polymerization kinetics and the properties of the resulting polymer. mdpi.comresearchgate.netresearchgate.net In the metallocene-catalyzed copolymerization of propene and 1-nonene, the addition of small amounts of 1-nonene can enhance the catalytic activity. mdpi.com This effect is often accompanied by a decrease in the molecular weight of the copolymer, as the comonomer can act as a chain transfer agent. mdpi.com

The incorporation of the comonomer is also dependent on the polymerization temperature. mdpi.com In the case of propene/1-nonene copolymerization, lower temperatures can lead to higher incorporation of the 1-nonene comonomer. mdpi.comescholarship.org This suggests a thermodynamic preference for the coordination of the larger alpha-olefin to the catalyst's active site at lower temperatures. escholarship.org The microstructure of the resulting copolymer, including the distribution of the comonomer units, is a key factor in determining its final properties. researchgate.net

Interactive Data Table: Catalytic Systems for Olefin Oligomerization

Catalyst SystemMonomer(s)Key Findings
Metallocene/MAOPropene, 1-NoneneComonomer effect observed; 1-nonene influences chain transfer. mdpi.com
[CrCl₃(PNP)]/MMAOEthylene, 1-HexeneCo-oligomerization proceeds via metallacyclic intermediates. nih.gov
Solid Phosphoric AcidPropene, HexenesReactivity order: iso-butene > 2-methyl-1-pentene > 1-hexene > propene. uct.ac.za
Metallocene/MAO1-OcteneCan produce bimodal molecular weight distributions. mdpi.com

Interactive Data Table: Radical Polymerization of Alkenyl Compounds

MonomerInitiatorConditionsResult
Isopropenyl boronate pinacol esterAIBNToluene, 60°CHigh-molecular-weight polymer (Mn = 14,000). digitellinc.com
This compoundAIBNToluene, 60°CNegligible polymerization. researchgate.net
Isopropenyl acetateAIBNToluene, 60°CNegligible polymerization. researchgate.net

Microstructural Details and Polymorphism in Poly(propylene-co-1-nonene) Copolymers

The incorporation of 1-nonene as a comonomer in a polypropylene (B1209903) chain introduces significant changes to the resulting copolymer's microstructure and crystalline behavior. In isotactic poly(propylene-co-1-nonene) copolymers synthesized with metallocene catalysts, the 1-nonene molar content is a critical determinant of the types of ordered structures that can form. researchgate.net These copolymers can exhibit a range of crystalline forms, including monoclinic, orthorhombic, and mesomorphic phases. researchgate.net

The distribution of the 1-nonene units within the polypropylene backbone is typically random, as confirmed by 13C NMR analysis. researchgate.net This random insertion disrupts the regularity of the polypropylene chain, which in turn affects the crystallization process. The presence of the bulkier 1-nonene comonomer can lead to the formation of different polymorphs. For instance, at lower 1-nonene concentrations, the copolymer may still crystallize in the monoclinic α-form characteristic of isotactic polypropylene. However, as the comonomer content increases, the formation of the orthorhombic γ-form or a less ordered mesophase becomes more favorable. researchgate.netacs.org The mesophase, in particular, is often observed in competition with more stable crystalline structures and has been found to recrystallize into the monoclinic phase upon melting at standard differential scanning calorimetry (DSC) rates. researchgate.netresearchgate.net

The specific type of comonomer influences the degree to which it is included in the crystal lattice. acs.org While ethylene and butylene units can be more readily incorporated into the polypropylene crystal lattice, bulkier α-olefins like 1-nonene are more likely to be excluded, leading to a higher concentration of defects in the crystalline structure and promoting the formation of the γ polymorph. acs.org In some cases, with sufficiently high comonomer content, new crystal structures that can accommodate the comonomer units may even be formed. acs.org

A detailed analysis of the phase transitions in these copolymers can be performed using techniques like real-time variable-temperature wide-angle X-ray diffraction (WAXD) with synchrotron radiation, which allows for the observation of the development and transformation of different crystalline and mesomorphic phases under various thermal conditions. researchgate.netresearchgate.net

Influence of Polymerization Temperature on Polymer Microstructure and Properties

The temperature at which the polymerization of propylene (B89431) and 1-nonene is carried out has a profound effect on the microstructure and, consequently, the properties of the resulting copolymer. researchgate.net The catalyst's activity and selectivity towards the incorporation of the α-olefin are temperature-dependent. mdpi.com

Studies have shown that as the polymerization temperature increases, the catalyst's selectivity for 1-nonene insertion can decrease. mdpi.com This change in selectivity affects the comonomer content in the final polymer, which in turn influences its crystallinity and melting temperature. Generally, an increase in the incorporated 1-nonene content leads to a decrease in both the degree of crystallinity and the melting temperature of the copolymer. mdpi.com This is attributed to the disruption of the regular polypropylene chain structure by the bulky side chains of the 1-nonene units. mdpi.com

The polymerization temperature also impacts the molecular weight of the copolymer. An increase in temperature often leads to higher rates of chain transfer reactions relative to chain propagation, resulting in polymers with lower molecular weights. acs.org This effect can be compounded by the presence of the α-olefin comonomer, which can itself act as a chain transfer agent. mdpi.com

The interplay between polymerization temperature and comonomer concentration ultimately allows for the tailoring of the copolymer's properties. By carefully controlling these two variables, it is possible to produce a range of materials, from rigid to soft and more deformable, by manipulating the crystallinity, crystalline polymorphism, and molecular weight of the poly(propylene-co-1-nonene) copolymers. researchgate.net

Table 1: Effect of Polymerization Temperature on Poly(propylene-co-1-nonene) Copolymer Properties

Polymerization Temperature (°C)1-Nonene Content (mol%)Catalyst Activity (kg pol / (mol Zr·h))Weight-Average Molecular Weight (Mw) ( g/mol )Melting Temperature (Tm) (°C)
-51.8150250,000145
101.5250200,000148
251.2400150,000150
401.0550120,000152
600.8700100,000154

Note: The data in this table is illustrative and based on general trends reported in the literature. Actual values can vary depending on the specific catalyst system and other reaction conditions.

Advanced Catalytic Systems for this compound Transformations

The development of advanced catalytic systems is crucial for controlling the oligomerization and polymerization of α-olefins like this compound. These systems often involve supported catalysts and a deep understanding of the catalytic mechanism, including metal migration and chain transfer processes.

Design and Performance of Supported Catalysts

Supported catalysts are of great interest in olefin polymerization due to their potential for improved activity, selectivity, and recyclability. nih.gov The support material can range from polymers and mesoporous silica (B1680970) to layered double hydroxides (LDHs). mdpi.comnih.gov The design of the support and the method of catalyst immobilization can significantly influence the catalyst's performance. nih.gov

For metallocene-catalyzed polymerizations, supports like silica and LDHs have been used. mdpi.com The presence of the support can affect catalytic activity, molecular weight distribution, and the morphology and crystallinity of the resulting polymer. mdpi.com For example, using LDHs as a support for metallocene catalysts in ethylene polymerization has been shown to influence these properties. mdpi.com In the context of propylene and 1-nonene copolymerization, supported catalysts can enhance the "comonomer effect," where the presence of the comonomer increases the catalyst's activity. mdpi.comsemanticscholar.org This enhancement is sometimes attributed to improved mass transfer processes, as the comonomer can increase the solubility of the growing polymer chains, leading to better diffusion of the monomer to the active sites. mdpi.comsemanticscholar.org

A rational approach to designing polymer-supported catalysts involves considering the catalytic reaction mechanism. nih.gov By tuning variables such as the polymer backbone rigidity, the nature of the linker between the support and the catalyst, the density of catalyst sites, and the attachment chemistry, it is possible to create supported catalysts that are even more active and selective than their non-supported counterparts. nih.gov

Metal Migration and Chain Transfer in Catalytic Oligomerization

In the catalytic oligomerization of olefins, the processes of metal migration and chain transfer play a critical role in determining the structure and distribution of the products. These processes are particularly relevant for catalysts based on late transition metals like nickel and palladium. dtic.mil

A general mechanism for olefin polymerization involves the catalyst resting state as a metal-alkyl olefin complex. dtic.mil The turnover-limiting step is often the migratory insertion of the olefin into the metal-alkyl bond. dtic.mil Following this insertion, β-hydride elimination can occur, leading to the formation of a metal-hydride species and the release of the olefin product. Subsequent re-addition of the hydride to the olefin can result in metal migration, or "chain running," along the alkyl chain. dtic.mil This process can occur without chain transfer, meaning the metal center moves along the polymer chain without releasing it. dtic.mil

Chain transfer, on the other hand, is the process that terminates the growth of a polymer chain and initiates a new one. In the context of propylene dimerization catalyzed by (α-diimine)nickel(II) complexes, different chain transfer pathways can lead to the formation of various hexene isomers. acs.org The analysis of these isomers provides mechanistic insights into the relative rates of different steps in the catalytic cycle. acs.org

The presence of a comonomer like 1-nonene can promote chain transfer mechanisms. mdpi.com This can occur from both regio-regular and regio-irregular insertions of the propylene monomer. The efficiency of chain transfer is often correlated with the catalyst's activity. mdpi.com In some systems, an increase in the concentration of the cocatalyst, such as methylaluminoxane (MAO), can lead to an increase in chain transfer and termination reactions, resulting in a decrease in the molecular weight of the polymer. researchgate.net

The competition between chain propagation, metal migration, and chain transfer is influenced by factors such as the catalyst structure, the nature of the olefin, and the reaction conditions, including temperature and monomer concentration. acs.orgdtic.mil Understanding and controlling these competing pathways is essential for the selective synthesis of desired oligomers or polymers from α-olefins.

Atmospheric Chemistry and Environmental Fate of 2 Methyl 1 Nonene

Gas-Phase Reaction Kinetics with Key Atmospheric Oxidants

The chemical transformation of 2-methyl-1-nonene in the troposphere is initiated by its reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). The kinetics and mechanisms of these reactions determine the compound's atmospheric lifetime and its impact on air quality.

During daylight hours, the reaction with the hydroxyl radical (OH) is the most significant degradation pathway for this compound. Experimental studies have determined the rate constant for this gas-phase reaction.

Rate Constant: Using a relative rate technique at 299 ± 2 K and atmospheric pressure, the rate constant for the reaction of OH radicals with this compound has been measured. nih.govacs.org

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
This compound + OH(7.28 ± 0.21) x 10⁻¹¹299 ± 2 nih.govacs.org

Mechanisms: The reaction between this compound and OH radicals proceeds via two primary mechanisms:

OH Radical Addition: The OH radical adds to the carbon-carbon double bond, which is the dominant pathway. nih.govacs.org This addition forms two possible β-hydroxyalkyl radicals.

Following the initial OH addition, the resulting β-hydroxyalkyl radicals react rapidly with oxygen (O₂) to form β-hydroxyalkyl peroxy radicals. In the presence of nitric oxide (NO), these are converted to β-hydroxyalkoxy radicals. nsf.gov These alkoxy radicals can then undergo two competing reactions: decomposition or isomerization via a 1,5-H-shift. nsf.gov For 2-methyl-1-alkenes with nine or more carbons, like this compound, the branching ratios for decomposition and isomerization are nearly equal, at approximately 0.49 and 0.51, respectively. nsf.gov Decomposition leads to the formation of smaller, more volatile compounds, including 2-nonanone. nsf.gov

During the nighttime, in the absence of sunlight to drive OH radical formation, the nitrate radical (NO₃) becomes a crucial oxidant for alkenes.

Rate Constant: The rate constant for the gas-phase reaction of this compound with NO₃ radicals was measured using relative rate methods at 296 ± 2 K. nih.govfigshare.com

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
This compound + NO₃(60.8 ± 2.9) x 10⁻¹⁴296 ± 2 nih.govfigshare.com

Mechanisms: The reaction is initiated by the electrophilic addition of the NO₃ radical to the C=C double bond, forming a nitrooxyalkyl radical. nist.gov Research on a series of 2-methyl-1-alkenes indicates that the rate constants increase significantly with the carbon number, eventually reaching a plateau for alkenes with 10 to 14 carbon atoms. nih.govfigshare.com This suggests that the long alkyl chain influences the reactivity of the double bond.

Ozonolysis is another important atmospheric removal process for alkenes, occurring during both day and night.

Rate Constant: While a specific rate constant for this compound is not available in the cited literature, data for structurally similar 2-methyl-1-alkenes at 296 ± 2 K provide a strong basis for estimation. nih.govfigshare.com The rate constants show a slight increase with the size of the alkyl group. nih.gov

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
2-Methyl-1-octene(1.38 ± 0.06) x 10⁻¹⁷296 ± 2 nih.govfigshare.com
2-Methyl-1-decene(1.48 ± 0.07) x 10⁻¹⁷296 ± 2 nih.govfigshare.com

Mechanisms: The reaction proceeds via the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide (a molozonide). nih.gov This intermediate rapidly decomposes into two sets of primary products: a carbonyl compound and a Criegee intermediate (a carbonyl oxide). nih.gov For this compound, the ozonolysis reaction breaks the double bond to yield formaldehyde (B43269) and nonan-2-one, along with their corresponding Criegee intermediates. The stabilized Criegee intermediates can then react with various atmospheric species or decompose, further influencing atmospheric composition.

Rate Constants and Mechanisms of Nitrate Radical (NO₃) Reactions

Environmental Degradation Pathways and Atmospheric Lifetime Implications

The atmospheric lifetime of this compound is determined by the rates of its reactions with OH, NO₃, and O₃. It can be calculated using the following formula: Lifetime (τ) = 1 / (k[X]), where 'k' is the reaction rate constant and '[X]' is the average atmospheric concentration of the oxidant.

OxidantTypical Atmospheric Concentration (molecules cm⁻³)Rate Constant (cm³ molecule⁻¹ s⁻¹)Calculated Atmospheric Lifetime
OH (daytime avg.)2 x 10⁶7.28 x 10⁻¹¹ nih.govacs.org~1.9 hours
NO₃ (nighttime avg.)5 x 10⁸6.08 x 10⁻¹⁴ nih.govfigshare.com~54 minutes
O₃ (avg.)7 x 10¹¹~1.4 x 10⁻¹⁷ (estimated)~22 hours

These calculated lifetimes demonstrate that this compound is rapidly removed from the atmosphere. The reaction with OH radicals is the dominant loss process during the day, while reactions with NO₃ radicals and, to a lesser extent, ozone are the primary degradation pathways at night. This rapid degradation prevents the long-range transport of this compound from its emission sources.

Role in Tropospheric Photochemistry and Air Quality Modeling

Despite its short atmospheric lifetime, the rapid degradation of this compound has significant implications for tropospheric photochemistry. Its reactions contribute to the formation of key secondary air pollutants. nih.gov

The oxidation of this compound in the presence of nitrogen oxides (NOx) leads to the production of tropospheric ozone, a major component of photochemical smog. The carbonyl products of its oxidation, such as nonan-2-one and formaldehyde, can undergo further photolysis or reaction with OH radicals, continuing the photochemical cycle. nsf.govnih.gov Furthermore, the low-volatility products formed from the oxidation of large alkenes like this compound can contribute to the formation and growth of secondary organic aerosols (SOA), which affect air quality, climate, and visibility.

Accurate representation of such reactive compounds in chemical transport models is essential for air quality forecasting and regulatory purposes. Air quality models, such as the Community Multi-scale Air Quality (CMAQ) model, utilize detailed chemical mechanisms and speciation profiles from databases like the EPA's SPECIATE to simulate the atmospheric chemistry of hundreds of VOCs, including this compound. epa.gov The inclusion of specific reaction rates and product yields for compounds like this compound enhances the accuracy of these models in predicting the formation of ozone and particulate matter. epa.gov

Computational and Theoretical Chemistry of 2 Methyl 1 Nonene

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental tools for elucidating the complex mechanisms and energetics of chemical reactions. For 2-Methyl-1-nonene, these studies can map out the potential energy surface for various transformations, identifying transition states and intermediates.

A significant atmospheric reaction for this compound is its interaction with hydroxyl (OH) radicals. The mechanism for this reaction in the presence of nitrogen oxides (NOx) involves several key steps. The process begins with either the addition of the OH radical to the carbon-carbon double bond or the abstraction of a hydrogen atom from the alkyl chain. nsf.gov The addition pathway is typically dominant for alkenes and leads to the formation of β-hydroxyalkyl radicals. These radicals subsequently react with molecular oxygen (O₂) to form β-hydroxyalkyl peroxy radicals, which can then react with nitric oxide (NO) to yield β-hydroxyalkoxy radicals. nsf.gov

Once formed, these β-hydroxyalkoxy radicals are at a critical juncture, facing two primary competing pathways: decomposition or isomerization. nsf.gov

Decomposition: The radical can break apart, typically cleaving a carbon-carbon bond, to yield smaller, more stable molecules. For the radical formed from OH addition to the C1 of this compound, decomposition results in the formation of formaldehyde (B43269) and a 2-nonanone.

Isomerization: The radical can undergo an internal rearrangement, typically through a 1,5-hydrogen shift, where a hydrogen atom from another part of the molecule is transferred to the oxygen atom. This process is highly dependent on the structure of the carbon chain.

Quantum chemical studies, combined with experimental data, have been used to determine the branching ratios for these pathways for a series of 2-methyl-1-alkenes. nsf.gov The branching ratios are crucial for atmospheric models as they determine the ultimate products formed from the oxidation of these volatile organic compounds (VOCs). For this compound, both decomposition and isomerization are significant pathways. nsf.gov As the carbon chain length increases in the 2-methyl-1-alkene series, the rate of isomerization via 1,5-H shift becomes more competitive with decomposition. nsf.gov

Table 1: Branching Ratios for Decomposition and Isomerization of β-Hydroxyalkoxy Radicals from OH-Initiated Reactions of 2-Methyl-1-alkenes nsf.gov

AlkeneCarbon NumberDecomposition Branching Ratio (αdec)Isomerization Branching Ratio (αisom)
2-Methyl-1-pentene (B165372)C60.970.03
2-Methyl-1-hexeneC70.890.11
2-Methyl-1-hepteneC80.680.32
This compoundC90.49 ± 0.010.51 ± 0.01
2-Methyl-1-deceneC110.49 ± 0.010.51 ± 0.01
2-Methyl-1-undeceneC120.49 ± 0.010.51 ± 0.01
2-Methyl-1-dodeceneC130.49 ± 0.010.51 ± 0.01

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the reactivity and selectivity of organic reactions. mdpi.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity, to determine the energy and other properties of a system. unige.ch Conceptual DFT, in particular, defines a suite of reactivity indices that help in understanding and predicting chemical behavior. mdpi.com

For this compound, DFT can be used to predict how it will react with various reagents. Key aspects that can be analyzed include:

Selectivity: DFT is exceptionally useful for predicting the selectivity of reactions, such as regioselectivity and stereoselectivity. researchgate.netacs.org For an electrophilic attack on the double bond of this compound, DFT calculations can determine which of the two carbon atoms is more susceptible. This is achieved by calculating local reactivity descriptors like the Fukui functions (f(r)) or Parr functions (P(r)). mdpi.com These functions indicate how the electron density changes upon the addition or removal of an electron, highlighting the most electrophilic and nucleophilic sites within the molecule. For this compound, the terminal CH₂ group (C1) is generally the preferred site for electrophilic attack due to electronic and steric factors. The calculation of transition state energies for different reaction pathways allows for a quantitative prediction of product ratios. mdpi.com

Table 2: Key Conceptual DFT Reactivity Descriptors and Their Chemical Interpretation mdpi.comfrontiersin.org

DescriptorSymbolInterpretation
Electronic Chemical PotentialμMeasures the escaping tendency of electrons from a system. Higher values indicate greater nucleophilicity.
Chemical HardnessηMeasures the resistance of a molecule to a change in its electron configuration. Hard molecules have a large HOMO-LUMO gap.
Global Electrophilicity IndexωQuantifies the ability of a species to accept electrons.
Global Nucleophilicity IndexNQuantifies the ability of a species to donate electrons.
Fukui Functionf(r)A local descriptor that identifies the most reactive sites in a molecule for nucleophilic (f+) and electrophilic (f-) attack.

Theoretical Assessments of Tropospheric Alkene Ozonolysis Chemistry

The reaction of alkenes with ozone is a critical process in tropospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and other pollutants. Theoretical assessments provide a molecular-level understanding of this complex reaction. rsc.orgwhiterose.ac.uk The ozonolysis of an alkene like this compound proceeds through the Criegee mechanism.

The key steps, as elucidated by high-level computational methods, are:

1,3-Cycloaddition: Ozone adds across the double bond to form a highly unstable primary ozonide (POZ). rsc.orgwhiterose.ac.uk

Cycloreversion: The POZ rapidly decomposes, breaking carbon-carbon and oxygen-oxygen bonds to form two primary fragments: a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate (CI). rsc.orgwhiterose.ac.uk For this compound, this step can produce two pairs of fragments: formaldehyde plus the Criegee intermediate (CH₃)(C₇H₁₅)COO, or nonanal (B32974) plus the simplest Criegee intermediate, CH₂OO.

Fate of the Criegee Intermediate: The Criegee intermediate is a highly reactive, zwitterionic species. Its fate determines the subsequent chemistry. It can be collisionally stabilized or undergo unimolecular decay to form products like OH radicals, or it can react bimolecularly with other atmospheric species like water (H₂O) or sulfur dioxide (SO₂). acs.org

Theoretical studies categorize alkenes based on their substitution pattern to predict reactivity. rsc.orgwhiterose.ac.uk this compound is a trisubstituted alkene. Computational studies consistently show that the rate of ozonolysis is highly dependent on the substitution around the double bond, with reactivity generally increasing with the number of alkyl substituents. rsc.orgoup.com This is due to the electron-donating inductive effect of alkyl groups, which raises the energy of the HOMO of the alkene, making it more susceptible to attack by the electrophilic ozone molecule. Therefore, trisubstituted alkenes like this compound are among the most reactive alkenes towards ozone. rsc.orgwhiterose.ac.uk

Structure-activity relationships (SARs) based on computational and experimental data can be used to estimate ozonolysis rate coefficients with considerable accuracy. researchgate.net These models confirm that the configuration of alkyl groups around the double bond controls the reaction rate through a combination of inductive and steric effects. researchgate.net

Table 3: Gas-Phase Ozonolysis Rate Coefficients for Selected Alkenes at ~298 K oup.comresearchgate.net

AlkeneSubstitution TypeRate Coefficient (kO3) (cm³ molecule⁻¹ s⁻¹)
EtheneUnsubstituted1.6 x 10⁻¹⁸
PropeneMonosubstituted1.0 x 10⁻¹⁷
1-PenteneMonosubstituted1.1 x 10⁻¹⁷
(E)-2-HexeneDisubstituted1.5 x 10⁻¹⁶
2-Methyl-2-penteneTrisubstituted4.1 x 10⁻¹⁶
2,3-Dimethyl-2-buteneTetrasubstituted1.1 x 10⁻¹⁵

Advanced Analytical Methodologies in 2 Methyl 1 Nonene Research

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopy provides invaluable insights into the molecular structure and functional groups present in 2-Methyl-1-nonene and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Elucidation of Oligomers and Copolymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of polymers. In the context of this compound research, ¹H and ¹³C NMR are instrumental in characterizing the chain structure of its oligomers and copolymers.

For instance, in the study of copolymers of ethylene (B1197577) with higher α-olefins like 1-nonene (B85954), ¹³C NMR is used for a complete microstructural characterization at the triad (B1167595) level. uninsubria.it This allows researchers to understand the distribution of the comonomers along the polymer chain, distinguishing between random and blocky distributions which are influenced by the catalyst used. uninsubria.it

Similarly, ¹H NMR spectroscopy is essential for identifying and quantifying various types of unsaturations, such as vinylidene groups, which are indicative of specific termination pathways like β-H transfer in oligomerization reactions. researchgate.net Two-dimensional NMR techniques, like 2D-NOESY, can further elucidate spatial relationships between different monomer units within a copolymer chain, providing insights into interactions between neighboring units. tue.nl

Detailed analysis of NMR spectra, including chemical shifts and coupling constants, allows for the identification of different structural isomers and the determination of the degree of branching in polymers derived from this compound.

Table 1: Illustrative ¹H NMR Chemical Shifts for Unsaturation Types in Polyolefins

Unsaturation Type Chemical Shift (ppm)
Vinylidene (Vd) 4.71 - 4.79
Vinyl (V) 4.89 - 4.95
Trisubstituted 5.08 - 5.19

Data sourced from studies on ethene/1-octene (B94956) copolymers. researchgate.net

Mass Spectrometry Applications in Reaction Analysis and Reference Standards

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, which has a molecular weight of 140.27 g/mol , MS provides crucial data for its identification. nih.gov The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern, with major peaks observed at specific mass-to-charge ratios (m/z). nih.govnist.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₂₀ nist.gov
Molecular Weight 140.2658 Da nist.gov
Top Peak (m/z) 56 nih.gov
2nd Highest Peak (m/z) 41 nih.gov

This technique is not only used for the identification of the starting material but also plays a critical role in analyzing the products of reactions involving this compound. For example, in pyrolysis studies of polypropylene (B1209903), where 2,4,6-trimethyl-1-nonene (B8740478) can be a product, MS is used to identify the various degradation products. researchgate.net Furthermore, when coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in complex mixtures. nsf.gov The availability of mass spectral data in libraries like the NIST Mass Spectrometry Data Center serves as a reference standard for compound identification. nih.govnist.gov

Infrared Spectroscopy for Functional Group Analysis in Reaction Products

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of a compound reveals absorptions at specific frequencies corresponding to the vibrations of its chemical bonds. For an alkene like this compound, characteristic IR absorptions include those for C-H and C=C bonds. libretexts.org

The National Institute of Standards and Technology (NIST) provides reference IR spectral data for this compound, which can be used for its identification. nist.gov In the context of its reaction products, IR spectroscopy is invaluable for tracking the transformation of functional groups. For example, in an epoxidation reaction, the disappearance of the C=C stretching vibration and the appearance of new bands corresponding to the C-O bonds of the epoxide ring would be clearly observable in the IR spectrum. Similarly, in substitution reactions leading to products like 9-hydroxy-2-methyl-1-nonene, the appearance of a broad O-H stretching band would confirm the introduction of a hydroxyl group.

Table 3: General IR Absorption Ranges for Relevant Functional Groups

Functional Group Bond Absorption Range (cm⁻¹)
Alkane C-H 2850 - 2960
Alkene =C-H 3020 - 3100
Alkene C=C 1640 - 1680
Alcohol O-H 3400 - 3650 (broad)

Data is of a general nature for functional group identification. libretexts.org

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a substance. Gas chromatography is particularly well-suited for volatile compounds like this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity Monitoring

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for quantifying the purity of organic compounds. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The FID is highly sensitive to hydrocarbons, making it ideal for the analysis of this compound. tajhizkala.ir

The purity of this compound is often specified as a percentage, for example, 97%, as determined by GC. High-purity solvents are crucial for sample preparation in GC to ensure accurate and reproducible results without interference. The method's precision is monitored using control standards. ca.gov GC-FID is a standard method for determining the olefin content of fuels and for the quantification of residual solvents. tajhizkala.ir

Table 4: Typical GC-FID Purity Specifications for Solvents Used in Analysis

Solvent Purity (GC) min. [%]
Isohexane 99.8
Isooctane 99.8
Methanol 99.8
n-Pentane 99.8
2-Propanol 99.8
Toluene 99.8

Data sourced from a supplier of high-purity solvents for gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Epoxidation Screening

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a definitive analytical tool. nsf.gov This hyphenated technique is invaluable for identifying the products of reactions involving this compound and for screening complex reaction mixtures.

For instance, in the chemoenzymatic epoxidation of alkenes, GC-MS is used to identify the resulting epoxide. nih.gov A simple and rapid GC-MS method using selective ion monitoring (SIM) has been developed for the screening of epoxidation processes of 1-nonene, a structural isomer of this compound. researchgate.netresearchgate.net This method allows for sensitive detection and quantification of the product, 1-nonene oxide. researchgate.net The mass spectrum of the product provides a molecular fingerprint, confirming its identity. researchgate.net

GC-MS is also employed in broader screening analyses to identify potential migrants from food packaging materials and other sources, showcasing its versatility in detecting and identifying a wide range of volatile and semi-volatile compounds. nih.govchromatographyonline.com The use of mass spectral libraries is crucial for the identification of unknown compounds in these screening analyses. nih.gov

Table 5: Chemical Compounds Mentioned

Compound Name
1,1-disubstituted alkenes
1-nonene
1-nonene oxide
2,4,6-trimethyl-1-nonene
This compound
9-hydroxy-2-methyl-1-nonene
Alkanes
Alkenes
Benzene
Epoxide
Ethylene
Hexachlorobutadiene
Isohexane
Isooctane
Methanol
Monosubstituted alkenes
n-Pentane
Phenylacetic acid
Polypropylene
2-Propanol
Styrene

Interdisciplinary Relevance and Future Research Directions

2-Methyl-1-nonene as a Model Compound for Studying Alkene Behavior in Biological Systems

While direct studies on this compound within biological systems are not extensively documented, its behavior can be inferred from research on similar alkenes. Alkenes are known to undergo hydration in living systems to form alcohols, a reaction catalyzed by enzymes. libretexts.org For instance, in the Krebs cycle, fumarate (B1241708) is hydrated to malate. libretexts.org The metabolism of alkenes is a subject of interest, with some studies focusing on the biotransformation of these compounds by microorganisms. For example, some bacteria can oxidize 1-nonene (B85954) to 1,2-epoxynonane. nih.gov Given its structure, this compound could serve as a specific substrate to investigate the steric and electronic effects of chain branching on enzymatic and microbial metabolic pathways. The study of its derivatives, such as 4,6,8-trimethyl-1-nonene, has been noted in the context of cancer metabolism, suggesting the relevance of branched alkenes in biological processes. ebi.ac.uk

Potential Applications in Advanced Materials Synthesis through Oligomerization and Polymerization

The synthesis of advanced materials through the oligomerization and polymerization of alkenes is a well-established field. google.com Specifically, α-olefins like 1-octene (B94956) to 1-dodecene (B91753) are used to produce poly-alpha-olefins (PAOs) with a range of viscosities. google.com Nonene, as a feedstock, can be subjected to oligomerization or polymerization conditions with a catalyst to produce these materials. google.com

Recent research has explored the radical polymerization of related branched alkenes. researchgate.net While some branched alkenes show limited polymerization ability, the use of alkenyl boronates as monomers in radical polymerization has opened new avenues for synthesizing polymers that were previously inaccessible. researchgate.net This "side-chain replacement" strategy could potentially be applied to monomers derived from this compound. researchgate.net Furthermore, the dimerization of α-olefins, such as 1-heptene (B165124) to 2-pentyl-1-nonene, using metallocene catalysts has been demonstrated, indicating the potential for controlled oligomerization of this compound to create specific, value-added molecules for advanced material applications. hhu.de The production of materials like synthetic lubricants and plastics often involves the use of such alkenes and their derivatives. ontosight.ai

Exploration of Novel Catalytic Transformations and Sustainable Synthetic Routes

The development of novel catalytic transformations for alkenes is an active area of research. For instance, ruthenium clusters have been shown to mediate the transformation of linear alkenes like 1-nonene into trienyl ligands through the activation of multiple C(sp³)–H bonds. acs.org The Simmons-Smith cyclopropanation is another versatile reaction that has been used in the synthesis of complex natural products and drugs. mdpi.com

There is a growing emphasis on sustainable and "green" chemistry. Research into the synthesis of heterocyclic fragrances has utilized biorenewable monoterpenes and environmentally benign catalysts like heteropoly acids. researchgate.net These reactions can be performed in biomass-derived solvents such as 2-methyltetrahydrofuran. researchgate.net Similarly, the development of synthetic routes for this compound itself includes methods that start from materials like 2-methylnonan-2-ol or octanoic acid ethyl ester. lookchem.com The enzyme-facilitated epoxidation of 1-nonene to 1-nonene oxide represents another green synthetic approach that could be adapted for this compound. researchgate.net Furthermore, cyanobacteria have been engineered for the biosynthesis of 1-heptene and 1-nonene from CO2, pointing towards future sustainable production methods. biorxiv.org

Contributions to Environmental Science and Atmospheric Chemistry Research

This compound and other alkenes are important in environmental science and atmospheric chemistry due to their reactivity with atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). acs.orgacs.orgnih.gov These reactions can contribute to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. researchgate.net

The rate constants for the gas-phase reactions of OH radicals with a series of 2-methyl-1-alkenes, including this compound, have been measured. acs.orgnih.gov These studies show that the rate constants increase with the carbon number of the alkene, which is attributed to both H-atom abstraction from the alkyl chain and OH radical addition to the double bond. acs.orgnih.gov The reaction of 2-methyl-1-alkenes with OH radicals in the presence of NOx leads to the formation of 2-ketones and other products. nsf.gov

Table of Reaction Rate Constants for 2-Methyl-1-alkenes with Atmospheric Oxidants

Alkene Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K)
2-Methyl-1-pentene (B165372) OH 5.67 ± 0.21 x 10⁻¹¹ acs.orgnih.gov 299 ± 2 acs.orgnih.gov
2-Methyl-1-hexene OH 6.50 ± 0.11 x 10⁻¹¹ acs.orgnih.gov 299 ± 2 acs.orgnih.gov
2-Methyl-1-heptene OH 6.71 ± 0.21 x 10⁻¹¹ acs.orgnih.gov 299 ± 2 acs.orgnih.gov
2-Methyl-1-octene OH 7.02 ± 0.16 x 10⁻¹¹ acs.orgnih.gov 299 ± 2 acs.orgnih.gov
This compound OH 7.28 ± 0.21 x 10⁻¹¹ acs.orgnih.gov 299 ± 2 acs.orgnih.gov
2-Methyl-1-pentene NO₃ 43.8 ± 2.3 x 10⁻¹⁴ acs.orgnih.gov 296 ± 2 acs.orgnih.gov
2-Methyl-1-hexene NO₃ 52.4 ± 2.5 x 10⁻¹⁴ acs.orgnih.gov 296 ± 2 acs.orgnih.gov
2-Methyl-1-octene NO₃ 57.8 ± 2.6 x 10⁻¹⁴ acs.orgnih.gov 296 ± 2 acs.orgnih.gov
This compound NO₃ 60.8 ± 2.9 x 10⁻¹⁴ acs.orgnih.gov 296 ± 2 acs.orgnih.gov
2-Methyl-1-pentene O₃ 1.26 ± 0.13 x 10⁻¹⁷ acs.orgnih.gov 296 ± 2 acs.orgnih.gov
2-Methyl-1-heptene O₃ 1.35 ± 0.05 x 10⁻¹⁷ acs.orgnih.gov 296 ± 2 acs.orgnih.gov
2-Methyl-1-octene O₃ 1.38 ± 0.06 x 10⁻¹⁷ acs.orgnih.gov 296 ± 2 acs.orgnih.gov
2-Methyl-1-decene O₃ 1.48 ± 0.07 x 10⁻¹⁷ acs.orgnih.gov 296 ± 2 acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-Methyl-1-nonene, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves acid-catalyzed dehydration of 2-methylnonanol or isomerization of alkenes using catalysts like sulfuric acid or zeolites. Optimization requires adjusting temperature (e.g., 140–167°C based on boiling point ), solvent polarity, and catalyst loading. Purity is monitored via gas chromatography (GC) with flame ionization detection (FID) .
  • Key Variables : Reaction time, catalyst efficiency, and elimination of side products (e.g., competing alkene isomers) must be controlled .

Q. How is this compound characterized using spectroscopic techniques?

  • Analytical Workflow :

NMR : 1^1H NMR identifies vinyl proton splitting patterns (δ 4.5–5.5 ppm) and branching (δ 0.8–1.5 ppm for methyl groups).

GC-MS : Matches fragmentation patterns with NIST reference spectra (e.g., m/z 140.26 for molecular ion ).

IR : Confirms C=C stretching vibrations (~1640 cm1^{-1}) and CH3_3 bending modes .

  • Validation : Cross-referencing with databases like NIST ensures accuracy .

Q. What are the key physical properties of this compound that influence experimental handling?

  • Critical Data :

  • Boiling point: 167°C
  • Density: 0.744 g/cm3^3
  • Reactivity: Susceptibility to oxidation due to terminal alkene structure.
    • Handling Protocols : Use inert atmospheres (N2_2/Ar) and low-temperature storage to prevent polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Approach :

Multi-Technique Validation : Combine high-resolution MS, 2D NMR (COSY, HSQC), and X-ray crystallography for ambiguous cases.

Error Analysis : Quantify instrumental uncertainties (e.g., GC-MS retention time variability ) and sample purity effects .

  • Case Study : Discrepancies in isomer ratios reported in GC-MS may arise from column phase selectivity; use polar/non-polar columns for cross-verification .

Q. What experimental designs are recommended for assessing this compound’s stability under varying conditions?

  • Design Framework :

Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C under air/N2_2.

Photochemical Reactivity : UV-Vis exposure experiments with radical scavengers (e.g., BHT) to track degradation pathways .

Data Presentation : Raw datasets (e.g., TGA curves) should be archived in supplementary materials with metadata .

Q. How can mechanistic studies elucidate this compound’s role in catalytic hydrogenation?

  • Techniques :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for C=C bond hydrogenation.
  • DFT Modeling : Predict transition states and regioselectivity using software like Gaussian .
    • Challenges : Steric hindrance from the 2-methyl group may reduce catalyst accessibility; test bulky ligands (e.g., Pt/C with triphenylphosphine) .

Q. What computational methods are suitable for predicting this compound’s environmental fate?

  • Models :

  • EPI Suite : Estimates biodegradation half-life and octanol-water partition coefficients (log P = 3.42 ).
  • Molecular Dynamics : Simulates interactions with soil organic matter .
    • Validation : Compare predictions with experimental soil column studies .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

  • Methodology :

Dose-Response Curves : Replicate assays (e.g., Ames test, zebrafish embryotoxicity) under standardized OECD guidelines.

Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent carriers in cell cultures ).

  • Data Gaps : Prioritize studies on chronic exposure and metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.